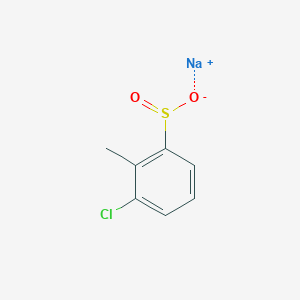

3-Chloro-2-methylbenzenesulfinic acid sodium salt

Beschreibung

3-Chloro-2-methylbenzenesulfinic acid sodium salt is a sulfinic acid derivative characterized by a benzene ring substituted with a chlorine atom at position 3, a methyl group at position 2, and a sulfinic acid (-SO₂⁻) group. For example, 3-chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) shares the same aromatic substitution pattern and serves as a precursor in sulfonamide synthesis . The sodium salt form likely exhibits enhanced solubility in polar solvents compared to its sulfonyl chloride counterpart due to ionic interactions .

Eigenschaften

Molekularformel |

C7H6ClNaO2S |

|---|---|

Molekulargewicht |

212.63 g/mol |

IUPAC-Name |

sodium;3-chloro-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7ClO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI-Schlüssel |

CMFHXGCNEDFYOV-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)S(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 3-chloro-2-methylbenzene (also known as 3-chloro-o-xylene) followed by neutralization with sodium hydroxide. The general steps are as follows:

Sulfonation: 3-Chloro-2-methylbenzene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 3-chloro-2-methylbenzenesulfonic acid.

Reduction: The sulfonic acid group is then reduced to a sulfinic acid group using a reducing agent such as zinc dust in the presence of hydrochloric acid.

Neutralization: The resulting 3-chloro-2-methylbenzenesulfinic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-methylbenzenesulfinic acid sodium salt follows similar steps but on a larger scale. The process involves:

Continuous Sulfonation: Using continuous reactors to ensure efficient sulfonation of 3-chloro-2-methylbenzene.

Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve yield and efficiency.

Automated Neutralization: Utilizing automated systems for the neutralization process to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chloro-2-methylbenzenesulfonic acid.

Reduction: It can be further reduced to form 3-chloro-2-methylbenzene.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: 3-Chloro-2-methylbenzenesulfonic acid.

Reduction: 3-Chloro-2-methylbenzene.

Substitution: Various substituted benzenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-methylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methylbenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-amino-5-chloro-2-hydroxybenzenesulfonate (CAS 95873-47-5)

- Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 2, respectively, alongside a chlorine atom at position 3.

- Key Differences: The amino and hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methyl-substituted target compound. This makes it more suitable for pharmaceutical applications, such as intermediate synthesis .

- Molecular Weight : 245.62 g/mol vs. 225.09 g/mol for the sulfonyl chloride precursor of the target compound .

Benzoic Acid, 3-Chloro-2-methyl-, Sodium Salt (1:1)

- Structure : A benzoic acid derivative with chlorine and methyl substituents at positions 3 and 2, respectively.

- Key Differences : The carboxylic acid (-COOH) group replaces the sulfinic acid (-SO₂⁻) group, leading to distinct acidity (pKa ~4.2 for carboxylic acid vs. ~1.5–2.5 for sulfinic acids). This difference impacts applications in catalysis and buffer systems .

3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt (CAS 126-83-0)

- Structure : An aliphatic sulfonic acid with chlorine and hydroxyl groups on a propane backbone.

- Key Differences : The aliphatic chain reduces aromatic conjugation, lowering thermal stability but improving flexibility for surfactant applications. Its synthesis involves epoxy chloropropane and sodium bisulfite, differing from aromatic sulfinic acid pathways .

Physicochemical Properties

*Estimated based on functional group contributions.

Biologische Aktivität

3-Chloro-2-methylbenzenesulfinic acid sodium salt, also known as sodium 3-chloro-2-methylbenzenesulfinate, is an organosulfur compound that has garnered attention for its diverse biological activities. This compound serves as a versatile intermediate in organic synthesis and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry.

- Molecular Formula : C7H8ClNaO2S

- Molecular Weight : 202.65 g/mol

- IUPAC Name : Sodium 3-chloro-2-methylbenzenesulfinate

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNaO2S |

| Molecular Weight | 202.65 g/mol |

| IUPAC Name | Sodium 3-chloro-2-methylbenzenesulfinate |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that 3-Chloro-2-methylbenzenesulfinic acid sodium salt exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that suggest it could be a candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. A study highlighted its efficacy against common agricultural pests, suggesting that it could serve as an environmentally friendly alternative to conventional insecticides. The larvicidal activity was assessed using standard protocols, revealing promising results against larvae of Aedes aegypti, a vector for several viral diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated low cytotoxic effects on human cell lines at concentrations that were effective for antimicrobial and insecticidal activities. This suggests a favorable safety margin for potential therapeutic applications.

The biological activity of 3-Chloro-2-methylbenzenesulfinic acid sodium salt is primarily attributed to its ability to disrupt cellular processes in target organisms. The sulfinic acid group is believed to interact with thiol groups in proteins, leading to enzyme inhibition and disruption of metabolic pathways. This mechanism underlies both its antimicrobial and insecticidal properties.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfinic acids, including 3-Chloro-2-methylbenzenesulfinic acid sodium salt. The results indicated that this compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Insect Larvicidal Activity

In another investigation focused on pest control, researchers tested the larvicidal activity of several organosulfur compounds. The study found that 3-Chloro-2-methylbenzenesulfinic acid sodium salt had an LC50 value of approximately 50 µg/mL after 24 hours of exposure to Aedes aegypti larvae, indicating significant effectiveness compared to traditional insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.